Product packaging for Allotetrahydrocortisol-d7(Cat. No.:)

Allotetrahydrocortisol-d7

Cat. No.: B12415557
M. Wt: 373.5 g/mol
InChI Key: AODPIQQILQLWGS-ZMMGGNFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Allotetrahydrocortisol-d7 is a useful research compound. Its molecular formula is C21H34O5 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34O5 B12415557 Allotetrahydrocortisol-d7

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H34O5

Molecular Weight

373.5 g/mol

IUPAC Name

2,2-dideuterio-2-hydroxy-1-[(3R,5S,8S,9S,10S,11S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-3,11,17-trihydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-16,18,22-24,26H,3-11H2,1-2H3/t12-,13+,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D2,9D2,11D2,13D

InChI Key

AODPIQQILQLWGS-ZMMGGNFJSA-N

Isomeric SMILES

[2H][C@]1(C(C[C@]2([C@H](C1([2H])[2H])CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C)([2H])[2H])O

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)O

Origin of Product

United States

Contextualizing Cortisol and Its Metabolites in Endocrine Systems

Cortisol, a glucocorticoid hormone produced by the adrenal glands, is a central regulator of numerous physiological processes, including metabolism, the immune response, and stress adaptation. wikipedia.org Its production and release are tightly controlled by the hypothalamic-pituitary-adrenal (HPA) axis. Once released into the bloodstream, cortisol exerts its effects and is subsequently metabolized, primarily in the liver, into various forms to be excreted. metwarebio.com

The primary metabolic pathways for cortisol involve reduction and conjugation. The A-ring of the cortisol molecule is irreversibly reduced by 5α-reductase and 5β-reductase enzymes to form tetrahydrocortisol (B1682764) (THF) and allotetrahydrocortisol (B135583) (aTHF), respectively. wikipedia.orgmetwarebio.com Additionally, cortisol can be reversibly converted to its inactive form, cortisone (B1669442), by the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone is then also metabolized into tetrahydrocortisone (B135524) (THE). metwarebio.comdutchtest.com The measurement of these metabolites, including allotetrahydrocortisol, provides a more comprehensive picture of total cortisol production and clearance than measuring free cortisol alone. dutchtest.comdutchtest.com

The Significance of Reduced Corticosteroid Metabolites in Metabolic Homeostasis

The balance of cortisol and its reduced metabolites is crucial for maintaining metabolic homeostasis. Elevated levels of cortisol can lead to increased blood sugar through gluconeogenesis, protein breakdown, and complex effects on lipid metabolism. wikipedia.org The study of reduced metabolites like allotetrahydrocortisol (B135583) is significant as their levels can reflect the activity of key metabolic enzymes. For instance, the ratio of tetrahydrocortisol (B1682764) and allotetrahydrocortisol to tetrahydrocortisone (B135524) [(THF+aTHF)/THE] is used as an indicator of 11β-HSD1 activity, an enzyme that reactivates cortisone (B1669442) to cortisol, particularly in the liver and adipose tissue. researchgate.netresearchgate.net Alterations in the activity of these enzymes have been implicated in conditions like obesity, metabolic syndrome, and hypertension. nih.govresearchgate.net Therefore, accurately quantifying these reduced metabolites is essential for understanding their role in both normal physiology and pathological states. healthmatters.io

Principles and Evolution of Stable Isotope Labeling in Quantitative Biological Research

Enzymatic Biotransformation of Cortisol to Allotetrahydrocortisol: Stereospecificity of 5α-Reductase

The journey from cortisol to allotetrahydrocortisol is a multi-step enzymatic process primarily occurring in the liver. A key player in this transformation is the enzyme 5α-reductase . This enzyme exhibits stereospecificity, meaning it acts on a specific three-dimensional arrangement of the cortisol molecule. ontosight.ai

The initial step in the metabolism of cortisol involves the reduction of its A-ring. This is where 5α-reductase comes into play, converting cortisol into 5α-dihydrocortisol. Subsequently, another enzyme, 3α-hydroxysteroid dehydrogenase, acts on 5α-dihydrocortisol to produce allotetrahydrocortisol. ontosight.ai The stereospecific action of 5α-reductase is crucial as it determines the formation of the "allo" form of the tetrahydro-metabolite.

The activity of 5α-reductase can be influenced by various factors, including thyroid hormones. nih.gov For instance, in hyperthyroidism, there is an observed enhancement of 5α-reductase activity. nih.gov This highlights the intricate interplay between different endocrine systems in regulating steroid metabolism.

Characterization of Allotetrahydrocortisol as a Terminal Metabolite of Cortisol

Allotetrahydrocortisol is considered a terminal metabolite of cortisol. ontosight.ai This means it is one of the final products of cortisol breakdown before excretion from the body. After its formation, allotetrahydrocortisol can undergo further modifications, such as glucuronidation and sulfation, which increase its water solubility and facilitate its elimination in urine. ontosight.ai

Research Perspectives on the Biological Roles and Regulatory Mechanisms of Allotetrahydrocortisol

While primarily known as a metabolite, research is ongoing to elucidate any potential biological roles of allotetrahydrocortisol itself. Some studies suggest that gut bacteria can further metabolize allotetrahydrocortisol. nih.gov Specifically, certain bacteria can cleave the side-chain of allotetrahydrocortisol (3α, 5α-tetrahydrocortisol), a process not observed with its stereoisomer, tetrahydrocortisol (B1682764) (3α, 5β-tetrahydrocortisol). nih.gov This bacterial action can lead to the formation of pro-androgens, which could have physiological implications within the host. nih.govnih.gov

The regulation of allotetrahydrocortisol levels is intricately linked to the enzymes responsible for its synthesis. The activity of 5α-reductase and 11β-hydroxysteroid dehydrogenase (11β-HSD) are key determinants. nih.govahajournals.org The ratio of different cortisol metabolites in urine, such as the (tetrahydrocortisol + allotetrahydrocortisol)/tetrahydrocortisone (B135524) ratio, is often used as a marker for the activity of these enzymes. nih.govontosight.aiahajournals.org Alterations in these ratios can be indicative of various physiological and pathological states, including essential hypertension and thyroid disorders. nih.govahajournals.org

Comparative Analysis with Other Tetrahydro-Metabolites (e.g., Tetrahydrocortisol)

Allotetrahydrocortisol is one of several tetrahydro-metabolites of cortisol, with tetrahydrocortisol (THF) being another major one. ontosight.aiahajournals.org The primary structural difference between allotetrahydrocortisol (allo-THF) and tetrahydrocortisol lies in the configuration at the 5th carbon of the steroid nucleus. Allotetrahydrocortisol has a 5α-configuration, while tetrahydrocortisol has a 5β-configuration. ontosight.airesearchgate.net This difference arises from the initial enzymatic reduction of the A-ring of cortisol, which is catalyzed by either 5α-reductase (leading to allo-THF) or 5β-reductase (leading to THF). ontosight.aiahajournals.org

The ratio of allotetrahydrocortisol to tetrahydrocortisol (allo-THF/THF) in urine is a significant indicator of 5α-reductase activity. nih.govahajournals.orgresearchgate.net This ratio can vary in different physiological and disease states. For example, studies have shown that this ratio is significantly higher in patients with hyperthyroidism and lower in those with hypothyroidism. nih.gov In some cases of essential hypertension, an elevated allo-THF/THF ratio has also been observed, suggesting altered 5-reductase activity. ahajournals.org

The following table provides a comparative overview of key characteristics:

FeatureAllotetrahydrocortisol (allo-THF)Tetrahydrocortisol (THF)
Precursor Enzyme 5α-Reductase5β-Reductase
Stereochemistry 5α-configuration5β-configuration
Clinical Significance of Ratio (allo-THF/THF) Marker of 5α-reductase activity. Altered in thyroid disorders and some forms of hypertension. nih.govahajournals.orgA key component in assessing overall cortisol metabolism.
Bacterial Metabolism Can be a substrate for side-chain cleavage by certain gut bacteria. nih.govNot a substrate for side-chain cleavage by the same bacteria. nih.gov

This comparative analysis underscores the importance of distinguishing between these metabolites for a comprehensive understanding of cortisol metabolism and its clinical implications.

Rationale for Deuterium (B1214612) Incorporation at Specific Molecular Positions

The strategic placement of deuterium atoms in this compound is fundamental to its function as an internal standard. The primary goal of deuterium labeling is to create a molecule that is chemically almost identical to the analyte of interest (the non-deuterated, or "endogenous," Allotetrahydrocortisol) but has a different mass. clearsynth.com This mass difference allows the two compounds to be distinguished by a mass spectrometer.

Key considerations for the placement of deuterium atoms include:

Chemical Stability: Deuterium atoms must be placed at positions where they are not easily exchanged with hydrogen atoms from the surrounding environment, such as solvents. This ensures the isotopic purity of the standard remains constant throughout sample preparation and analysis. nih.govscispace.com For steroids, this often means avoiding positions with acidic protons.

Mass Shift: A sufficient number of deuterium atoms must be incorporated to provide a clear mass shift from the endogenous compound, preventing any overlap in their mass spectral signals. sigmaaldrich.com

Minimal Isotope Effect: While the chemical properties of deuterated and non-deuterated compounds are very similar, slight differences in reaction rates, known as the kinetic isotope effect, can occur. The labeling strategy aims to minimize any such effects that could alter the chromatographic retention time or ionization efficiency compared to the analyte. scispace.comnih.gov

Synthetic Accessibility: The chosen positions for deuteration must be synthetically accessible to allow for the efficient production of the labeled compound. arkat-usa.org

For this compound, the "d7" designation indicates the incorporation of seven deuterium atoms. While the exact positions are specific to the manufacturer's synthesis protocol, they are chosen to optimize the above factors for reliable use in quantitative assays.

Synthetic Methodologies for this compound Production

The synthesis of deuterated steroids like this compound involves multi-step chemical processes. A common strategy is to start with a related steroid precursor and introduce deuterium atoms through specific chemical reactions. wustl.edu

One general approach involves the reductive deuteration of a precursor molecule. For instance, the synthesis of multi-labeled tetrahydrocortisol has been achieved through the reductive deuteration of prednisolone (B192156) using deuterium gas and a catalyst. nih.gov Another method involves using a deuterated reducing agent, such as sodium borodeuteride (NaBD4), to introduce deuterium at specific carbonyl groups. nih.gov

A facile synthesis for a set of deuterium-labeled steroid 3,6-diols has been described using the reduction and deuteration of cholest-4-ene-3,6-dione, derived from cholesterol, with sodium borodeuteride and deuterium water. scilit.comresearchgate.net Furthermore, base-catalyzed hydrogen-deuterium exchange is a method used for incorporating deuterium, particularly at positions adjacent to carbonyl groups through keto-enol tautomerism. mdpi.com

The specific synthesis of this compound would likely involve a combination of these techniques, starting from a commercially available steroid like cortisone (B1669442) or a related analogue. nih.gov The process is carefully controlled to ensure the precise placement and high incorporation of the seven deuterium atoms.

Isotopic Purity and Chemical Identity Verification of this compound

Ensuring the high isotopic purity and correct chemical identity of this compound is critical for its function as a reliable standard. nih.gov Several analytical techniques are employed for this verification.

Isotopic Purity Assessment:

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary tool for determining isotopic purity. nih.govresearchgate.net By analyzing the mass spectrum, scientists can determine the relative abundance of the desired d7 isotopologue compared to other isotopologues (e.g., d0 to d6). nih.govresearchgate.net The goal is to have an isotopic enrichment of typically greater than 98% or 99% for the d7 form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ²H NMR can be used to confirm the positions of deuterium labeling and assess the degree of deuteration. rsc.orgresearchgate.net

Chemical Identity Verification:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique confirms the molecular weight and fragmentation pattern of the compound, which should be consistent with the structure of Allotetrahydrocortisol, but with the mass shift corresponding to the seven deuterium atoms.

The combination of these methods provides a comprehensive characterization of the standard, confirming both its chemical structure and the extent and location of isotopic labeling. rsc.org

Stability and Storage Considerations for Deuterated Steroid Standards

Proper storage is essential to maintain the integrity and stability of deuterated steroid standards like this compound.

Storage Temperature: It is generally recommended to store deuterated steroid standards at low temperatures, such as -18°C or colder, to prevent degradation over time. nih.govservice.gov.uk Some suppliers may recommend storage at 10°C or colder. restek.com

Solvent: If the standard is in solution, the choice of solvent is important. Methanol (B129727) or acetone (B3395972) are commonly used. service.gov.ukresearchgate.net It is often advisable to prepare individual stock solutions rather than mixtures to maintain stability. researchgate.net

Container: Standards should be stored in tightly sealed containers to prevent solvent evaporation and contamination. sigmaaldrich.comsigmaaldrich.com

Light and Moisture: Protection from light and moisture is also crucial for long-term stability. sigmaaldrich.comisotope.com

Studies on similar steroid conjugates have shown that they can be stable for long periods (over 10 years) when stored at -20°C. researchgate.net However, it is always best to follow the specific storage recommendations provided by the manufacturer. Poor storage conditions, such as room temperature, can lead to degradation, especially in biological samples where microbial contamination can occur. nih.gov

Theoretical Basis of Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique used for highly accurate and precise quantification of analytes in a sample. ontosight.ai It is considered a primary reference method by many metrology institutes. up.ac.za

The fundamental principle of IDMS involves adding a known amount of an isotopically labeled version of the analyte (the internal standard, in this case, this compound) to the sample containing the unknown amount of the natural, non-labeled analyte. ontosight.aiwikipedia.org This mixture is then processed and analyzed by mass spectrometry.

The key steps and principles are:

Spiking: A precisely known quantity of the deuterated internal standard (the "spike") is added to the sample. osti.gov

Homogenization and Equilibration: The internal standard is thoroughly mixed with the sample, allowing it to equilibrate with the endogenous analyte.

Sample Preparation: The sample is then subjected to extraction and purification steps. A major advantage of IDMS is that any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard, as they have nearly identical chemical and physical properties. researchgate.net

Mass Spectrometric Analysis: The instrument measures the ratio of the mass spectral signal of the endogenous analyte to that of the deuterated internal standard. ontosight.ai

Quantification: Because the amount of added internal standard is known, the unknown concentration of the endogenous analyte can be calculated with high accuracy from the measured isotope ratio. osti.gov

IDMS effectively corrects for variations in sample recovery and instrumental response, leading to highly reliable and reproducible quantitative results. clearsynth.comresearchgate.nettexilajournal.com This makes it an invaluable technique in fields such as clinical chemistry, endocrinology, and anti-doping analysis where precise measurements are critical. ontosight.aipubcompare.ai

Advanced Analytical Methodologies Utilizing Allotetrahydrocortisol D7

Sample Preparation Strategies for Diverse Biological Matrices in Steroid Analysis

The complexity of biological matrices such as urine, plasma, and serum necessitates extensive sample preparation to isolate target steroids and remove interfering substances. symc.edu.cnrsc.orgnih.gov The choice of extraction and purification techniques is critical for achieving the sensitivity and selectivity required for accurate steroid profiling.

Commonly employed techniques for extracting steroids from biological fluids include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comnih.gov LLE is a traditional method that partitions analytes between two immiscible liquid phases, while SPE utilizes a solid sorbent to selectively retain and elute the target compounds. mdpi.com SPE is often preferred for its efficiency, higher sample throughput, and potential for automation, particularly in 96-well plate formats which are amenable to high-throughput clinical and research applications. nih.govendocrine-abstracts.org

Optimization of Derivatization Protocols for GC-MS and LC-MS Analysis

Derivatization is a chemical modification process employed to enhance the analytical properties of steroids for both GC-MS and LC-MS analysis. researchgate.net For GC-MS, derivatization is essential to increase the volatility and thermal stability of the steroid molecules. nih.gov A common two-step derivatization process involves oximation followed by silylation. endocrine-abstracts.orgmdpi.com Oximation targets keto-groups, while silylation, often using reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. researchgate.netnih.gov

In the context of LC-MS, derivatization is not always necessary but can be employed to improve ionization efficiency and, consequently, the sensitivity of the analysis. nih.gov Reagents such as Girard P can be used to introduce a permanent positive charge to keto-steroids, enhancing their signal in electrospray ionization (ESI).

The optimization of derivatization protocols involves careful consideration of reaction time, temperature, and reagent concentration to ensure complete and reproducible derivatization of both the analyte and the deuterated internal standard, Allotetrahydrocortisol-d7.

Advanced Sample Clean-up and Enrichment Techniques

Beyond initial extraction, further clean-up and enrichment steps are often necessary to remove residual matrix components that can interfere with the analysis. Techniques such as SPE are highly effective for this purpose. mdpi.com The choice of SPE sorbent (e.g., C18, HLB) is crucial and depends on the polarity of the target steroids. mdpi.com A well-designed SPE protocol can significantly reduce matrix effects, which are a major source of variability in mass spectrometry-based assays. dshs-koeln.dechromatographyonline.com

For urinary steroid analysis, an enzymatic hydrolysis step using β-glucuronidase and/or sulfatase is typically required to cleave conjugated steroids and allow for the measurement of the total steroid concentration. endocrine-abstracts.org The efficiency of this enzymatic reaction is a critical parameter that must be optimized and controlled.

The following table summarizes common sample preparation techniques for steroid analysis:

TechniquePrincipleApplication in Steroid AnalysisAdvantages
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Extraction of steroids from aqueous biological fluids into an organic solvent.Simple, cost-effective.
Solid-Phase Extraction (SPE) Selective retention of analytes on a solid sorbent followed by elution.Clean-up and concentration of steroids from various matrices. mdpi.comHigh recovery, high throughput, automation potential. nih.govendocrine-abstracts.org
Derivatization (Silylation) Conversion of hydroxyl groups to trimethylsilyl (TMS) ethers.Increases volatility and thermal stability for GC-MS analysis. nih.govImproved chromatographic peak shape and sensitivity.
Derivatization (Girard P) Addition of a permanent positive charge to keto-steroids.Enhances ionization efficiency for LC-MS analysis.Increased sensitivity in ESI-MS.
Enzymatic Hydrolysis Cleavage of glucuronide and sulfate (B86663) conjugates from steroids.Measurement of total steroid concentrations in urine. endocrine-abstracts.orgProvides a comprehensive view of steroid metabolism.

Gas Chromatography-Mass Spectrometry (GC-MS) Platforms for this compound Quantification

GC-MS has long been considered a gold standard for comprehensive steroid profiling due to its high chromatographic resolution, which is essential for separating isomeric compounds. nih.govnih.gov The use of this compound as an internal standard is critical for accurate quantification in GC-MS assays.

Development of Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Methods

For quantitative analysis, GC-MS is typically operated in either selected ion monitoring (SIM) or selected reaction monitoring (SRM) mode. SIM mode involves monitoring a few specific ions characteristic of the analyte, which increases sensitivity compared to full-scan acquisition. nih.gov SRM, performed on a tandem mass spectrometer (GC-MS/MS), offers even greater selectivity by monitoring a specific fragmentation of a precursor ion to a product ion. mdpi.com

The development of a robust SIM or SRM method requires the careful selection of precursor and product ions for both the endogenous steroid and its deuterated internal standard, this compound. The ions selected for the deuterated standard will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium (B1214612) atoms.

The following table illustrates hypothetical SIM and SRM parameters for a generic steroid and its deuterated analog. The exact m/z values for this compound would be determined experimentally.

CompoundModePrecursor Ion (m/z)Product Ion (m/z)
Endogenous SteroidSIM[M]+ or characteristic fragment-
Endogenous SteroidSRM[M]+ or characteristic fragmentSpecific product ion
Deuterated Steroid (e.g., this compound)SIM[M+7]+ or characteristic fragment+7-
Deuterated Steroid (e.g., this compound)SRM[M+7]+ or characteristic fragment+7Specific product ion

Chromatographic Resolution and Peak Integration Challenges

A significant challenge in steroid analysis by GC-MS is the chromatographic separation of the numerous isomers, which often have very similar retention times. nih.gov The resolution of allotetrahydrocortisol (B135583) from its isomers, such as tetrahydrocortisol (B1682764), is crucial for accurate quantification. This is typically achieved using long capillary columns with specialized stationary phases. nih.gov

Inadequate chromatographic resolution can lead to co-elution of isomers, making accurate peak integration difficult and potentially leading to an overestimation of the target analyte's concentration. The use of a deuterated internal standard like this compound, which should ideally co-elute with the analyte, helps to correct for variability in retention time and peak shape, but it cannot compensate for poor chromatographic separation from other interfering isomers. bris.ac.uk Careful optimization of the GC temperature program and carrier gas flow rate is essential to maximize the separation of critical steroid pairs.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications in High-Throughput Steroid Profiling

LC-MS/MS has become the preferred platform for high-throughput steroid analysis in many clinical and research laboratories. nih.govlcms.cz Its key advantages include minimal sample preparation (derivatization is often not required), shorter analysis times, and the ability to analyze a broad panel of steroids in a single run. endocrine-abstracts.orgmdpi.com

The use of deuterated internal standards, such as this compound, is fundamental to the accuracy and precision of LC-MS/MS methods. researchgate.netmyadlm.org These internal standards are added to the sample at the beginning of the workflow and co-elute with their corresponding endogenous analytes. bris.ac.uk By monitoring the ratio of the analyte to its deuterated internal standard, the method can effectively correct for variations in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. dshs-koeln.dechromatographyonline.com

Modern LC-MS/MS systems, coupled with ultra-high-performance liquid chromatography (UHPLC), allow for the rapid separation and quantification of large panels of steroids. nih.govlcms.cz The development of multiplexed assays enables the simultaneous measurement of numerous steroids, providing a comprehensive snapshot of the steroid metabolome from a small sample volume. lcms.czresearchgate.net The robustness and reliability of these high-throughput methods are heavily dependent on the proper use and validation of deuterated internal standards for each analyte in the panel. researchgate.netuliege.benih.gov

Selection and Optimization of Ionization Modes (ESI, APCI) and Fragment Transitions

The choice of ionization mode is a critical first step in developing a sensitive and specific LC-MS/MS method. For steroid analysis, including allotetrahydrocortisol, Electrospray Ionization (ESI) is the most commonly employed technique, typically operated in positive ion mode. researchgate.netresearchgate.net ESI is well-suited for polar, thermally labile molecules like steroids. While Atmospheric Pressure Chemical Ionization (APCI) can also be used, ESI is often preferred, although it can be more susceptible to matrix effects, specifically ion suppression. nih.gov

Once ionized, the precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole of the mass spectrometer. It is then subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process is optimized by infusing a standard solution of the analyte and its labeled internal standard to determine the most stable and abundant fragment ions. For corticosteroids, a common fragmentation pathway involves the sequential loss of water molecules (H₂O) from the steroid backbone. researchgate.net

The selection of multiple reaction monitoring (MRM) transitions is key to the selectivity of the assay. For Allotetrahydrocortisol (aTHF), the precursor ion would be m/z 367.3. For its deuterated internal standard, this compound, the precursor ion would be m/z 374.3. The instrument monitors the transition from these specific precursor ions to their most abundant and specific product ions. The optimization process involves adjusting parameters like collision energy and declustering potential to maximize the signal for each transition.

Table 1: Illustrative MRM Transitions for Related Steroids This table provides examples of transitions for similar compounds to illustrate the principles of fragment selection. The specific transitions for this compound would be empirically determined during method development.

Compound Precursor Ion (m/z) Product Ion (m/z) Typical Collision Energy (eV)
Cortisol 363.2 121.1 30-40
Cortisone (B1669442) 361.2 163.1 25-35
Tetrahydrocortisol (THF) 365.2 347.2 15-25
Allotetrahydrocortisol (aTHF) 367.3 349.3 15-25
Corticosterone 347.1 121.1 30-40

Chromatographic Column Chemistry and Gradient Optimization

Effective chromatographic separation is essential to resolve the analyte of interest from isobaric interferences and matrix components, which is critical for accurate quantification. A significant challenge in steroid analysis is the separation of stereoisomers, such as allotetrahydrocortisol (aTHF) and tetrahydrocortisol (THF). researchgate.net

Reversed-phase chromatography is the standard approach, with C18 columns being the most common choice. researchgate.neted.ac.uk However, other column chemistries are also utilized to achieve optimal selectivity. For instance, C8 columns and more specialized phases like Phenyl-Hexyl or Fused-Core C18-Aromatic (AR) columns can offer different selectivities for closely related steroid structures. researchgate.neted.ac.uk

Gradient elution is universally applied to achieve the necessary separation within a reasonable run time. The mobile phases typically consist of an aqueous component (often water with a small percentage of formic acid or an ammonium (B1175870) formate (B1220265) buffer to improve ionization) and an organic component (usually methanol (B129727) or acetonitrile). The gradient is carefully optimized, starting with a high aqueous content to retain the polar steroids and gradually increasing the organic solvent concentration to elute them based on their hydrophobicity. A well-optimized gradient ensures sharp, symmetrical peaks and, crucially, the baseline separation of isomers like aTHF and THF. researchgate.net

Table 2: Examples of Chromatographic Conditions for Cortisol Metabolite Analysis

Column Type Mobile Phase A Mobile Phase B Gradient Profile Reference
C18 0.1% Formic acid in water 0.1% Formic acid in methanol Optimized gradient for isomer separation researchgate.net
ACE Excel 2 C18-AR Acidified water Acetonitrile 10-minute gradient ed.ac.uk
Chromolith RP-18e Not specified Not specified Linear gradient nih.gov
C8 Water/Methanol/Acetonitrile Water/Methanol/Acetonitrile Ternary gradient researchgate.net

Matrix Effects and Internal Standard Normalization Strategies

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix (e.g., urine, plasma). waters.comnih.gov These effects, typically ion suppression or enhancement, can lead to inaccurate and imprecise results. dshs-koeln.de Phospholipids are a common cause of matrix effects in plasma samples. chromatographytoday.com

The most effective strategy to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound. oup.com An ideal SIL-IS is chemically identical to the analyte and should, therefore, have the same chromatographic retention time, extraction recovery, and experience the same degree of ionization suppression or enhancement. waters.com By calculating the ratio of the analyte peak area to the internal standard peak area, any variations introduced during sample preparation and analysis are normalized, leading to a more accurate result.

However, it is crucial to recognize that even SIL-IS, particularly deuterated standards, may not provide perfect correction in all cases. myadlm.org A phenomenon known as the "deuterium isotope effect" can cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography. waters.comoup.com If this chromatographic separation occurs in a region of steep ion suppression, the analyte and the internal standard will experience different matrix effects, leading to quantification errors. waters.commyadlm.org Therefore, thorough validation, including a rigorous assessment of matrix effects across different sources of the biological matrix, is essential. researchgate.netdshs-koeln.de

Method Validation Parameters: Accuracy, Precision, Linearity, and Limit of Detection/Quantification

A comprehensive validation process is required to ensure that an analytical method is reliable and suitable for its intended purpose. Key parameters are defined by regulatory guidelines and include accuracy, precision, linearity, and sensitivity (LOD/LOQ).

Accuracy is the closeness of the measured value to the true value. It is often assessed through recovery experiments by spiking a known concentration of the analyte into a blank matrix. For methods analyzing allotetrahydrocortisol and related compounds, accuracies are typically expected to be within 85-115%. nih.gov

Precision measures the degree of scatter between a series of measurements. It is evaluated at different levels: intra-day (repeatability) and inter-day (intermediate precision), and is expressed as the coefficient of variation (CV%). For bioanalytical methods, a CV of less than 15% is generally required. researchgate.net

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by analyzing calibration standards at several concentration levels and is typically confirmed by a correlation coefficient (R²) greater than 0.99. researchgate.net

Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. researchgate.netresearchgate.net These parameters define the sensitivity of the method.

Table 3: Summary of Reported Validation Parameters for LC-MS/MS Analysis of Cortisol Metabolites

Parameter Reported Range/Value References
Accuracy / Recovery (%) 85% - 110% researchgate.netnih.gov
Intra-day Precision (CV%) 1.4% - 14.3% researchgate.netmpg.de
Inter-day Precision (CV%) 3.6% - 14.8% researchgate.netmpg.de
Linearity (R²) > 0.995 researchgate.net
LOQ (ng/mL) 0.05 - 0.5 researchgate.netresearchgate.netmpg.de

Addressing Potential Isotope Effects and Interferences in Quantitative Analysis

While this compound is a powerful tool, potential analytical issues must be carefully considered.

Isotope Effects: As previously mentioned, the primary isotope effect of concern is the potential for chromatographic separation between the deuterated standard and the native analyte. waters.com This effect arises because the substitution of hydrogen with the heavier deuterium isotope can lead to slight changes in the molecule's physicochemical properties, such as lipophilicity. waters.com This can result in slightly different retention times, which can compromise the ability of the internal standard to correct for matrix effects accurately. oup.commyadlm.org Therefore, chromatographic conditions must be optimized to ensure co-elution or, at a minimum, that both peaks elute in a region free from significant ion suppression.

Interferences: Interference can arise from several sources. Endogenous interferences include isobaric compounds—molecules with the same nominal mass as the analyte. The most critical examples for allotetrahydrocortisol are its own stereoisomers, like tetrahydrocortisol, which must be chromatographically separated for unambiguous quantification. researchgate.net Exogenous interferences can come from other drugs or their metabolites that may be present in the sample. In some cases, a non-steroidal drug can produce a fragment ion that is identical to the one being monitored for a steroid analyte, creating a significant interference that can lead to falsely elevated results. mdpi.com For example, it has been shown that the antidepressant paroxetine (B1678475) can interfere with the analysis of 17-hydroxyprogesterone. mdpi.com This highlights the importance of high chromatographic selectivity and the monitoring of multiple MRM transitions to ensure analytical specificity. Careful screening for potential interferences from commonly co-administered drugs is a critical part of method development in a clinical context.

Research Applications of Allotetrahydrocortisol D7 in Unraveling Steroid Metabolism

Quantitative Assessment of Cortisol Metabolite Excretion Profiles in Metabolic Studies

The comprehensive analysis of urinary cortisol and its metabolites provides a non-invasive window into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and peripheral steroid metabolism. nih.govnih.gov Since only a small fraction of cortisol is excreted unchanged, a full metabolic profile offers a more accurate reflection of total cortisol production and disposition. nih.gov Quantitative methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to measure a panel of key metabolites.

In these analyses, Allotetrahydrocortisol-d7 is indispensable for the accurate quantification of its endogenous counterpart, allotetrahydrocortisol (B135583). By adding a known amount of this compound to each urine sample at the beginning of the workflow, it serves as an internal reference. Any loss of the target analyte during sample preparation or fluctuations in instrument response will affect both the labeled standard and the endogenous compound equally. The ratio of the endogenous analyte to the labeled standard is used to calculate the precise concentration, a technique known as stable isotope dilution analysis. nih.govnih.gov This approach allows for the creation of robust and reproducible excretion profiles, revealing significant person-to-person heterogeneity in cortisol metabolism and identifying the major metabolic products, which are often the glucuronidated forms of tetrahydrocortisol (B1682764), allotetrahydrocortisol, and tetrahydrocortisone (B135524). nih.govnih.gov

Table 1: Key Cortisol Metabolites Measured in Urinary Excretion Profiles This interactive table summarizes major cortisol metabolites quantified in metabolic studies, a process where this compound ensures the accuracy of allotetrahydrocortisol measurement.

MetaboliteAbbreviationMetabolic PathwayClinical Significance
CortisolFParent HormoneIndicator of active glucocorticoid levels
Cortisone (B1669442)E11β-HSD2 ActivityReflects inactivation of cortisol
TetrahydrocortisolTHF5β-Reductase PathwayMajor inactive metabolite
Allotetrahydrocortisol aTHF 5α-Reductase Pathway Marker of 5α-reductase activity
TetrahydrocortisoneTHE5β-Reductase PathwayMajor inactive metabolite derived from cortisone
6β-Hydroxycortisol6β-OHFCYP3A4 ActivityReflects hepatic enzyme activity and drug metabolism

Elucidation of 5α-Reductase Activity and Its Modulation in Various Biological Models

The enzyme 5α-reductase plays a critical role in steroid metabolism, converting various steroid hormones into their more potent or terminally inactivated 5α-reduced forms. tmc.edu In glucocorticoid metabolism, 5α-reductase is involved in the pathway that converts cortisol to allotetrahydrocortisol. The activity of this enzyme is of significant interest in numerous physiological and pathological states, including polycystic ovary syndrome (PCOS) and metabolic syndrome, where its activity is often elevated. nih.govnih.gov

The assessment of 5α-reductase activity in vivo is typically accomplished by measuring the ratio of 5α-reduced to 5β-reduced steroid metabolites in urine. nih.gov For instance, the ratio of (allotetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone, or more specifically the ratio of allotetrahydrocortisol to tetrahydrocortisol (aTHF/THF), can serve as a surrogate marker for global 5α-reductase activity. nih.gov The validity of these calculations hinges on the highly accurate measurement of each metabolite. This compound is essential in this context, enabling the precise quantification of allotetrahydrocortisol concentrations. This precision allows researchers to detect subtle but physiologically significant shifts in 5α-reductase activity in response to genetic factors, pharmacological interventions, or disease states. nih.govfrontiersin.org

Table 2: Steroid Metabolite Ratios Used to Assess Enzyme Activity This table shows how ratios of accurately quantified urinary metabolites are used to infer the activity of key steroidogenic enzymes. The use of this compound is critical for the allotetrahydrocortisol component of the 5α-Reductase ratio.

Enzyme ActivityCalculated Metabolite RatioInterpretation
5α-Reductase (Allotetrahydrocortisol) / (Tetrahydrocortisol) Increased ratio suggests higher 5α-reductase activity.
11β-HSD Type 1 (Global)(Tetrahydrocortisol + Allotetrahydrocortisol) / TetrahydrocortisoneIncreased ratio indicates a net reductase activity, favoring cortisol regeneration.
11β-HSD Type 2(Cortisol) / (Cortisone)Increased ratio suggests reduced cortisol inactivation.

Investigation of Steroidogenic Enzyme Deficiencies and Aberrant Metabolic Fluxes

Congenital adrenal hyperplasia (CAH) and other disorders of steroidogenesis arise from genetic mutations in enzymes responsible for the synthesis of cortisol, aldosterone, and androgens. nih.govgrafiati.com These deficiencies lead to a blockage in a specific metabolic step, causing an accumulation of precursor steroids and a shunting of substrates down alternative pathways. nih.gov The diagnosis and monitoring of these conditions rely on identifying characteristic steroid metabolite profiles in blood or urine.

The comprehensive analysis of the steroid metabolome is a powerful tool for diagnosing these disorders. researchgate.net For example, 21-hydroxylase deficiency, the most common form of CAH, results in the accumulation of 17-hydroxyprogesterone and its metabolites. In contrast, 11β-hydroxylase deficiency leads to elevated levels of 11-deoxycortisol. nih.gov The accurate measurement of the entire cascade of cortisol metabolites, including downstream products like allotetrahydrocortisol, provides a complete picture of the metabolic disruption. This compound facilitates the reliable measurement of allotetrahydrocortisol, ensuring that its levels are correctly quantified. This accuracy is vital for differential diagnosis, helping to distinguish between different enzyme deficiencies that may present with overlapping clinical symptoms but have distinct metabolic fingerprints.

Pharmacokinetic and Pharmacodynamic Studies of Corticosteroids Using Tracer Techniques

Stable isotope-labeled tracers are powerful tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov In pharmacokinetic studies of corticosteroids, a deuterium-labeled version of a drug, such as cortisol-d5, can be administered to a subject. nih.gov This allows researchers to distinguish the administered exogenous steroid from the body's own endogenous production. nih.govnih.gov By collecting blood or urine samples over time, the metabolic fate of the administered drug can be tracked with high specificity.

In such studies, this compound plays a crucial analytical role. When a labeled corticosteroid (e.g., cortisol-d4) is metabolized, it produces labeled metabolites (e.g., allotetrahydrocortisol-d4). To accurately quantify these labeled metabolites, a different stable isotope-labeled internal standard is required for the analytical measurement. This compound serves this purpose perfectly. It is added to the samples to control for analytical variability, allowing for the precise construction of concentration-time curves for the labeled metabolites. This data is fundamental for calculating key pharmacokinetic parameters, such as clearance rates and metabolite formation constants, providing a detailed understanding of how the body processes corticosteroid drugs.

Characterization of Steroid Metabolism in Specific Tissues and Cellular Models

The metabolism of cortisol varies significantly between different tissues, largely due to the tissue-specific expression of enzymes like 11β-hydroxysteroid dehydrogenases (11β-HSDs) and 5α-reductases. nih.govnih.gov For example, 11β-HSD1, highly expressed in the liver and adipose tissue, reactivates cortisone to cortisol, amplifying local glucocorticoid action. nih.gov Understanding these tissue-specific processes is key to elucidating the mechanisms behind metabolic diseases.

Research using in vitro models, such as primary cell cultures or tissue homogenates, is essential for dissecting these localized metabolic pathways. nih.gov These experiments often involve incubating the cells or tissues with a steroid precursor and then measuring the resulting metabolites. The concentrations of these metabolites can be very low, requiring highly sensitive and accurate analytical methods. This compound is used as an internal standard in LC-MS/MS analyses to quantify the production of allotetrahydrocortisol in these models. This enables researchers to precisely determine the rate of cortisol metabolism and the activity of 5α-reductase within specific cell types, contributing to our understanding of how local steroid metabolism impacts cellular function.

Comparative Steroidomics in Physiological Adaptations and Stress Responses

Steroidomics refers to the comprehensive, large-scale analysis of all steroids and their metabolites in a biological system. researchgate.net This approach is increasingly used to understand complex physiological processes, such as the body's response to stress, and to identify biomarkers for disease. endocrine-abstracts.org During a stress response, the HPA axis is activated, leading to a surge in cortisol production and subsequent changes in its metabolism and excretion.

In comparative steroidomics studies, which may involve analyzing hundreds or thousands of samples, analytical precision and reproducibility are paramount. This compound, along with a suite of other labeled internal standards, is a critical component of the analytical platform. By ensuring the accurate and reliable quantification of allotetrahydrocortisol across all samples, it allows for meaningful comparisons between different groups (e.g., stressed vs. control). This enables the identification of subtle yet consistent patterns in steroid profiles that are characteristic of specific physiological states or adaptations, providing novel insights into the metabolic signatures of health and disease.

Future Directions and Emerging Paradigms in Allotetrahydrocortisol D7 Research

Integration with Advanced Data Science and Bioinformatics for Comprehensive Metabolic Network Analysis

The utility of Allotetrahydrocortisol-d7 extends beyond simple quantification, entering the realm of systems biology and comprehensive metabolic network analysis. In metabolomics, where the goal is to identify and quantify a wide array of metabolites, the use of stable isotope-labeled standards is crucial for accurate and precise measurements. This compound serves as an anchor point in complex datasets, allowing for the reliable comparison of metabolic profiles across different experimental conditions.

Advanced data science and bioinformatics tools are increasingly being used to interpret these large and complex metabolomic datasets. By integrating quantitative data obtained using this compound with genomic, transcriptomic, and proteomic data, researchers can construct detailed metabolic networks. These networks provide a holistic view of steroid metabolism, revealing how different pathways are interconnected and regulated. Mathematical modeling of cortisol concentrations and metabolism, facilitated by the precise data obtained with deuterated standards, can further enhance our understanding of these complex biological systems. nih.gov

Future research will likely focus on developing more sophisticated computational models that can simulate the dynamic changes in steroid metabolism in response to various stimuli. This compound will be instrumental in validating these models by providing highly accurate quantitative data. This integration of experimental and computational approaches will be key to unraveling the complexities of steroid hormone regulation in health and disease.

Development of Miniaturized and Automated Analytical Platforms for High-Throughput Research

The demand for faster and more efficient analytical methods has led to the development of miniaturized and automated platforms for steroid analysis. Technologies such as lab-on-a-chip (LOC) devices and automated sample preparation systems are revolutionizing how researchers approach steroid hormone quantification. nih.govscientific.netelveflow.com These platforms offer several advantages, including reduced sample and reagent consumption, faster analysis times, and higher throughput.

This compound is ideally suited for use in these miniaturized and automated systems. Its role as an internal standard is critical for ensuring the accuracy and reliability of results obtained from these high-throughput platforms. lcms.czresearchgate.netnih.gov The development of microfluidic devices capable of performing sample preparation, separation, and detection on a single chip will be a major focus of future research. nih.govrsc.orgresearchgate.net These "μTAS" (micro-total analysis systems) will enable the rapid and cost-effective analysis of large numbers of samples, which is essential for large-scale clinical and research studies.

The table below summarizes some of the key features and applications of emerging analytical platforms in steroid research.

PlatformKey FeaturesApplications in Steroid ResearchRole of this compound
Lab-on-a-Chip (LOC) Miniaturization, integration of multiple analytical steps, low sample/reagent consumption. nih.govscientific.netelveflow.comRapid screening of steroid hormones, point-of-care diagnostics, in vitro metabolism studies. nih.govInternal standard for accurate quantification in miniaturized assays.
Automated SPE High-throughput sample cleanup and extraction, reduced manual error. lcms.cznih.govLarge-scale clinical studies, metabolomics research.Ensures consistency and accuracy across a large number of samples.
High-Resolution MS Increased specificity and ability to differentiate between structurally similar steroids. ed.ac.ukComprehensive steroid profiling, identification of novel metabolites.Provides a reference point for accurate mass determination and quantification.

Application in Investigating Environmental Perturbations on Steroid Homeostasis

There is growing concern about the impact of environmental chemicals on human health, particularly their ability to disrupt the endocrine system. nih.govnih.govfrontiersin.org Many of these endocrine-disrupting chemicals (EDCs) can interfere with the synthesis, metabolism, and action of steroid hormones, including cortisol. nih.govfrontiersin.org This can lead to a variety of adverse health effects, including developmental and reproductive problems. nih.gov

This compound is a valuable tool for investigating the effects of environmental perturbations on steroid homeostasis. By using stable isotope dilution mass spectrometry, researchers can accurately measure changes in the levels of cortisol and its metabolites in response to EDC exposure. usgs.gov This allows for a detailed assessment of how these chemicals are affecting the steroidogenic pathway.

Future research in this area will focus on identifying the specific mechanisms by which EDCs disrupt steroid metabolism. oup.com this compound will be used in both in vitro and in vivo studies to trace the metabolic fate of cortisol in the presence of these environmental contaminants. This research is crucial for understanding the risks posed by EDCs and for developing strategies to mitigate their harmful effects.

Role in Unraveling Novel Steroid Signaling Pathways and Receptor Interactions

Our understanding of steroid hormone action has traditionally focused on the classical genomic pathway, which involves the binding of steroids to intracellular receptors that then act as transcription factors. However, it is now clear that steroids can also elicit rapid, non-genomic effects through signaling pathways that are initiated at the cell membrane. oup.com

The use of isotopically labeled steroids, such as this compound, is crucial for unraveling these novel signaling pathways. By tracing the movement and binding of labeled steroids within cells, researchers can identify new receptors and signaling molecules that are involved in non-genomic steroid action. Techniques such as chemical cross-linking and mass spectrometry can be used to identify proteins that interact with steroid receptors.

Kinetic studies using deuterated steroids can also provide insights into the dynamics of receptor activation and deactivation. nih.gov Understanding these processes is essential for developing new drugs that can selectively target specific steroid signaling pathways. Future research will likely involve the use of advanced imaging techniques, in combination with labeled steroids, to visualize steroid signaling events in real-time.

Exploration of Inter-Individual Variability in Steroid Metabolism Using this compound

It is well established that there is significant inter-individual variability in the way people metabolize drugs and other foreign compounds. This variability also extends to the metabolism of endogenous compounds, including steroid hormones. Factors such as genetics, age, sex, and disease state can all influence the activity of the enzymes involved in steroid metabolism.

This compound, when used in conjunction with isotope dilution mass spectrometry, provides a powerful tool for exploring this inter-individual variability. nih.govnih.govnih.gov By administering a known amount of a deuterated steroid and then measuring the ratio of labeled to unlabeled metabolites in urine or blood, researchers can accurately determine the metabolic clearance rate of the steroid. nih.gov This information can be used to phenotype individuals based on their metabolic capacity.

This approach has important clinical implications. For example, it could be used to identify individuals who are at risk for adverse effects from glucocorticoid therapy due to slow metabolism. It could also be used to personalize drug doses to ensure optimal efficacy and safety. Future research will focus on identifying the genetic and environmental factors that contribute to inter-individual variability in steroid metabolism, with this compound playing a key role in these studies.

Contribution to the Development of Reference Measurement Procedures in Steroid Analysis

The accuracy and comparability of clinical laboratory results are paramount for patient care and research. Reference measurement procedures (RMPs) and certified reference materials (CRMs) are essential for achieving this. nist.govnist.gov Isotope dilution mass spectrometry (ID-MS) is considered the gold standard for the development of RMPs for steroid hormones due to its high accuracy and specificity. researchgate.netjcrpe.org

Deuterated steroids, including this compound, are fundamental to the development of these reference methods. nih.govdntb.gov.ua They serve as the internal standards that are essential for the accuracy of ID-MS. The National Institute of Standards and Technology (NIST) and other national metrology institutes have developed CRMs for several steroid hormones, and these materials are crucial for the standardization and harmonization of clinical assays. nist.govnist.gov

The ongoing development of new RMPs and CRMs for a wider range of steroid metabolites will continue to rely on the availability of high-purity, well-characterized deuterated internal standards like this compound. This will ensure that clinical laboratories can provide accurate and reliable results for the diagnosis and management of endocrine disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.